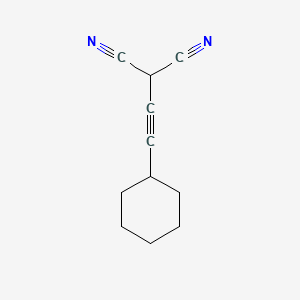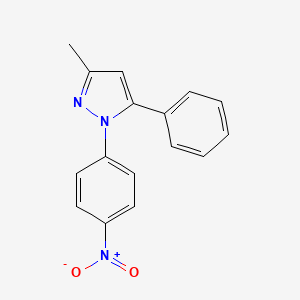
tert-Butyl(2-methylpropyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-methylpropyl)mercury: is an organomercury compound characterized by the presence of a mercury atom bonded to a tert-butyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant applications in organic synthesis and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2-methylpropyl)mercury typically involves the reaction of tert-butylmercury chloride with 2-methylpropylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the organomercury compound. The general reaction scheme is as follows:
tert-Butylmercury chloride+2-methylpropylmagnesium bromide→this compound+MgClBr
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent control of reaction parameters are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(2-methylpropyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The tert-butyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: tert-Butyl(2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of reaction mechanisms involving organomercury intermediates.
Biology: In biological research, this compound is used to study the effects of organomercury compounds on biological systems. It serves as a model compound to understand the toxicity and metabolic pathways of mercury-containing substances.
Medicine: While direct medical applications are limited due to toxicity, the compound is used in the development of mercury-based pharmaceuticals and in the study of mercury poisoning treatments.
Industry: In industrial applications, this compound is used in the production of catalysts and in the synthesis of specialty chemicals. Its unique properties make it valuable in processes requiring precise control of chemical reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl(2-methylpropyl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction is a key factor in the compound’s toxicity and its effects on biological systems.
Comparison with Similar Compounds
Methylmercury: Known for its high toxicity and environmental impact.
Ethylmercury: Used in some vaccines as a preservative.
Phenylmercury: Employed in antifungal and antibacterial agents.
Comparison: tert-Butyl(2-methylpropyl)mercury is unique due to the presence of both tert-butyl and 2-methylpropyl groups, which influence its chemical reactivity and physical properties. Compared to methylmercury and ethylmercury, it has different solubility and stability characteristics, making it suitable for specific industrial and research applications.
Properties
CAS No. |
78226-00-3 |
|---|---|
Molecular Formula |
C8H18Hg |
Molecular Weight |
314.82 g/mol |
IUPAC Name |
tert-butyl(2-methylpropyl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-4(2)3;/h1-3H3;4H,1H2,2-3H3; |
InChI Key |
PYIFAODTLCSXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Hg]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


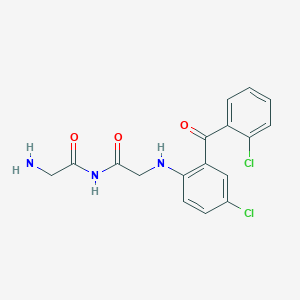
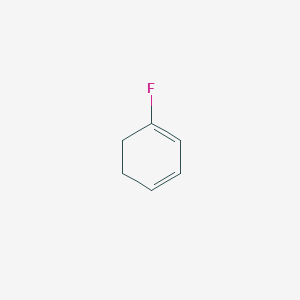

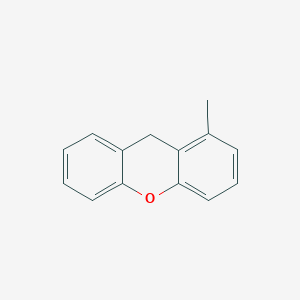

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)

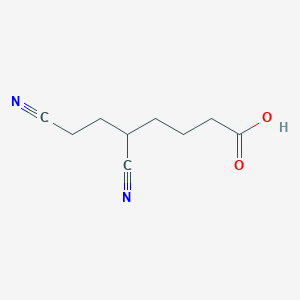
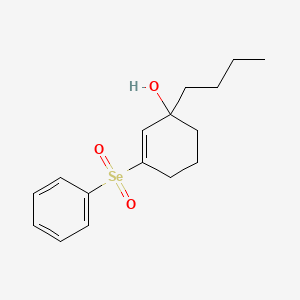
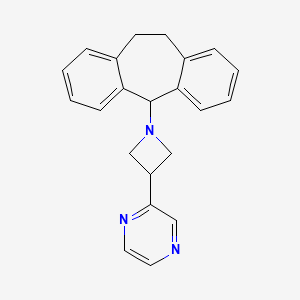
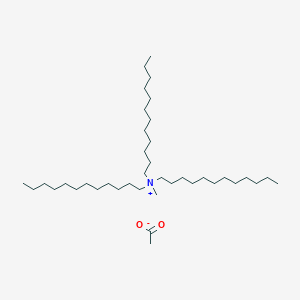
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
